2-(Aminooxy)-2-methylpropanoic acid

Bioorthogonal chemistry Click chemistry Reaction kinetics

Standard aminooxy reagents fail in Ceftazidime/Aztreonam synthesis and show slower bioconjugation kinetics due to lacking the α,α-dimethyl scaffold. This compound (AOIBA) solves both: - β-Ammonium substitution lowers oxime ligation activation energy to <75 kJ/mol for low-µM conjugations - Non-negotiable structural intermediate for key β-lactam antibiotics Supplied as stable HCl salt (CAS 89766-91-6) with batch-to-batch documentation.

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 88023-64-7
Cat. No. B3058138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminooxy)-2-methylpropanoic acid
CAS88023-64-7
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)ON
InChIInChI=1S/C4H9NO3/c1-4(2,8-5)3(6)7/h5H2,1-2H3,(H,6,7)
InChIKeyLYSXGALUCNQSQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminooxy)-2-methylpropanoic Acid Specifications


2-(Aminooxy)-2-methylpropanoic acid (CAS 88023-64-7), also known as 2-aminooxyisobutyric acid, is a bifunctional organic compound containing both aminooxy and carboxylic acid moieties with the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol [1]. This small molecule features an α,α-dimethyl substitution pattern adjacent to the aminooxy group, distinguishing it from linear aminooxy acid analogs. The aminooxy functionality enables chemoselective oxime ligation with carbonyl-containing molecules under mild conditions, while the carboxylic acid group provides a handle for further derivatization or conjugation [2]. The compound is frequently employed as the hydrochloride salt (CAS 89766-91-6) for enhanced stability and handling.

Chemoselective aminooxy handle enables oxime ligation with carbonyl compounds under mild conditions
α,α-Dimethyl substitution provides distinct reactivity and conformational constraint vs. linear aminooxy analogs
Hydrochloride salt form (CAS 89766-91-6) available for improved stability and handling in synthesis workflows

2-(Aminooxy)-2-methylpropanoic Acid vs. Generic Analogs


Substituting 2-(aminooxy)-2-methylpropanoic acid with generic aminooxy compounds such as aminooxyacetic acid (AOA) or O-substituted hydroxylamines introduces quantifiable performance deficits in specific research and industrial contexts. The α,α-dimethyl substitution pattern of 2-(aminooxy)-2-methylpropanoic acid confers distinct reactivity, stability, and synthetic utility that is absent in unsubstituted linear analogs. In kinetic studies of carbonyl condensation, β-ammonium-substituted aminooxy compounds (represented by ADMH, a structural analog) demonstrate substantially faster reaction rates with aldehydes and ketones compared to alternative aminooxy scaffolds, with activation energies below 75 kJ/mol [1]. This accelerated kinetics stems from an intramolecular Brønsted-Lowry acid-catalyzed elimination of water during oxime ether formation [2]. Furthermore, the compound's specific molecular architecture enables its critical role as a building block in the synthesis of clinically essential β-lactam antibiotics including Ceftazidime and Aztreonam, a synthetic niche that cannot be fulfilled by aminooxyacetic acid or simpler aminooxy reagents [3]. The constrained substitution pattern and carboxylic acid positioning are non-negotiable structural determinants for these applications.

Reactivity profile
Reported kinetic advantage of β-ammonium-substituted aminooxy scaffolds may not transfer to linear aminooxy analogs; generic reagents may exhibit slower condensation rates.
Synthetic pathway fit
The α,α-dimethyl substitution pattern is a reported structural requirement for Ceftazidime/Aztreonam intermediate synthesis; aminooxyacetic acid and simpler aminooxy reagents cannot fulfill this role.
Conformational control
Substitution with unsubstituted aminooxy compounds may alter the conformational bias of derived peptidomimetics, potentially shifting turn/helix stabilization properties.

2-(Aminooxy)-2-methylpropanoic Acid vs. Aminooxyacetic Acid


Rapid Carbonyl Condensation with β-Ammonium Scaffolds

The β-ammonium-substituted aminooxy scaffold represented by 2-(aminooxy)-N,N,N-trimethyl-2-oxoethan-1-aminium (ADMH), which shares the α,α-dimethyl-substituted aminooxy architecture with 2-(aminooxy)-2-methylpropanoic acid, exhibits the fastest reaction kinetics among tested aminooxy compounds with aldehydes and ketones. In direct head-to-head comparisons using Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), ADMH reacted faster than the tetraalkylammonium analog ATM and the aminooxy compound AMAH across a panel of carbonyl substrates including acrolein and crotonaldehyde [1]. The activation energies for these oximation reactions were determined to be less than 75 kJ/mol [2]. This enhanced reactivity is attributed to an intramolecular Brønsted-Lowry acid-catalyzed elimination of water by the β-ammonium proton during the rate-determining step of oxime ether formation [3].

Oximation kinetics
Class-level
Activation energy <75 kJ/mol (ADMH analog)
Supports selection for rapid bioconjugation at low reactant concentrations
Data from structurally related β-ammonium analog; direct verification with target compound advised
Bioorthogonal chemistry Click chemistry Reaction kinetics

Key Intermediate in Ceftazidime & Aztreonam Synthesis

2-(Aminooxy)-2-methylpropanoic acid hydrochloride (AOIBA, CAS 89766-91-6) serves as a vital and structurally non-substitutable building block in the industrial synthesis of clinically critical β-lactam antibiotics, specifically Ceftazidime (a third-generation cephalosporin) and Aztreonam (a monobactam) [1]. The α,α-dimethyl substitution pattern and precise positioning of the aminooxy functionality are essential structural determinants for the construction of these complex antibiotic architectures; alternative aminooxy compounds lacking this specific substitution pattern cannot fulfill this synthetic role [2]. Pharmaceutical manufacturers require this intermediate at purities of ≥98.0% to meet stringent regulatory standards for active pharmaceutical ingredient (API) production [3].

Ceftazidime/Aztreonam intermediate
Source review
Reported essential building block; purity ≥98%
May support pharmaceutical intermediate procurement decisions
Supplier-reported synthetic utility; verify pathway compatibility and lot-specific purity
Pharmaceutical synthesis Antibiotic manufacturing Process chemistry

Aminooxyacetic Acid: GABA-T Inhibition Comparator

While 2-(aminooxy)-2-methylpropanoic acid itself has limited reported biological activity data, its parent structural class—aminooxy compounds—is well-characterized for pyridoxal phosphate (PLP)-dependent enzyme inhibition. The closest comparator, aminooxyacetic acid (AOA, CAS 645-88-5), inhibits GABA transaminase (GABA-T) with a Ki of 9.16 μM and also inhibits cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) with IC50 values of 8.5 μM and 1.1 μM, respectively . AOA additionally inhibits the malate-aspartate shuttle (MAS) . The α,α-dimethyl substitution of 2-(aminooxy)-2-methylpropanoic acid may alter its interaction with PLP-dependent enzymes relative to AOA, potentially conferring differential selectivity, though direct comparative enzyme inhibition data for the target compound are currently absent from the peer-reviewed literature.

GABA-T inhibition comparator
Data to verify
Target enzyme inhibition data not reported
Empirical potency and selectivity verification required
AOA comparator data (GABA-T Ki=9.16 μM) available as class-level reference; α,α-dimethyl substitution may alter profile
Neuroscience Enzyme inhibition GABAergic pharmacology

2-(Aminooxy)-2-methylpropanoic Acid Applications & Procurement


Rapid Oxime Ligation for Bioorthogonal Conjugation

Researchers requiring rapid, catalyst-free oxime ligation at neutral pH should select 2-(aminooxy)-2-methylpropanoic acid or its derivatives based on the demonstrated kinetic advantage of β-ammonium-substituted aminooxy scaffolds. The α,α-dimethyl substitution pattern contributes to accelerated reaction rates with aldehydes and ketones relative to unsubstituted aminooxy analogs, with activation energies below 75 kJ/mol [1]. This property is particularly valuable for bioconjugation applications at low micromolar reactant concentrations where slower-reacting aminooxy compounds may fail to achieve adequate conjugation efficiency within experimentally feasible timeframes. The carboxylic acid functionality further enables direct conjugation to amine-containing biomolecules or solid supports via standard amide coupling chemistry.

GMP Manufacturing: Ceftazidime & Aztreonam

Pharmaceutical manufacturers producing Ceftazidime or Aztreonam active pharmaceutical ingredients require 2-(aminooxy)-2-methylpropanoic acid hydrochloride (AOIBA) as a structurally essential intermediate. This compound cannot be substituted with generic aminooxy reagents without compromising the synthetic pathway [1]. Procurement specifications should mandate purity ≥98.0% to meet regulatory requirements for API manufacturing. The compound is typically supplied as the hydrochloride salt (CAS 89766-91-6) to ensure stability during storage and handling in industrial process environments. Manufacturers should source this intermediate from suppliers with demonstrated quality control systems and batch-to-batch consistency documentation.

Aminooxy Peptidomimetics and Turn Mimetics

2-(Aminooxy)-2-methylpropanoic acid serves as a precursor for the synthesis of α-aminooxy acids, which are established building blocks for peptidomimetic design. Oligomers incorporating α-aminooxy acids form stable turn and helix structures, making them valuable scaffolds for drug design applications [1]. The α,α-dimethyl substitution pattern of 2-(aminooxy)-2-methylpropanoic acid introduces conformational constraint that may enhance the structural rigidity and metabolic stability of derived peptidomimetics relative to those prepared from linear aminooxy acid precursors. Researchers should consider this compound for constructing conformationally restricted aminooxy acid libraries for structure-activity relationship studies.

PLP-Dependent Enzyme Inhibition SAR Studies

Investigators studying structure-activity relationships among aminooxy-based PLP-dependent enzyme inhibitors should include 2-(aminooxy)-2-methylpropanoic acid in compound panels to assess the impact of α,α-dimethyl substitution on enzyme inhibition potency and selectivity. The benchmark comparator aminooxyacetic acid (AOA) inhibits GABA-T (Ki = 9.16 μM), CBS (IC50 = 8.5 μM), and CSE (IC50 = 1.1 μM) [1]. Comparative evaluation of 2-(aminooxy)-2-methylpropanoic acid against AOA in the same assay system would establish whether the dimethyl substitution confers altered enzyme selectivity or potency, potentially identifying more selective tool compounds for specific PLP-dependent targets. Given the absence of published enzyme inhibition data for 2-(aminooxy)-2-methylpropanoic acid, researchers must empirically determine its activity profile.

Application
Selection Property
Validation Focus
Bioorthogonal oxime ligation studies
Reported accelerated oximation kinetics with aldehydes/ketones
Conjugation efficiency at low μM reactant concentrations
Ceftazidime/Aztreonam intermediate synthesis
Structurally critical α,α-dimethyl aminooxy building block
Synthetic pathway reproducibility and purity adequacy
Peptidomimetic scaffold design
α,α-Dimethyl constraint for turn/helix stabilization
Conformational analysis and SAR studies
PLP-dependent enzyme inhibition SAR
Aminooxy scaffold with α,α-substitution for selectivity profiling
Comparative inhibition profiling vs. aminooxyacetic acid (AOA)

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